L-Prolyl-L-methionine

Übersicht

Beschreibung

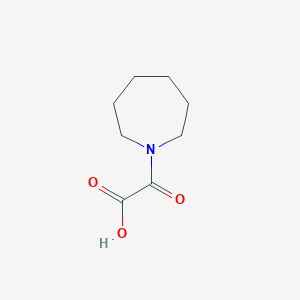

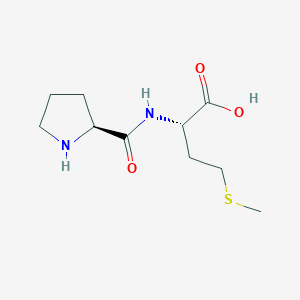

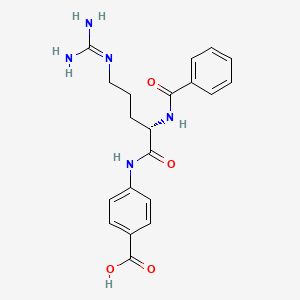

L-Prolyl-L-methionine is a dipeptide composed of proline and methionine . Proline is a peculiar cyclic imino acid that plays multifaceted roles in cell biology . It is a main precursor of extracellular collagens, antimicrobial peptides, salivary proteins, and cornifins .

Synthesis Analysis

In mammalian cells, L-Proline is synthesized from L-glutamate in a two-step intramitochondrial process catalyzed by aldehyde dehydrogenase 18 family member A1 (ALDH18A1) and pyrroline-5-carboxylate reductase 1 (PYCR1) enzymes . A study on L-methionine biosynthesis in Escherichia coli showed that by strengthening the L-methionine terminal synthetic module and increasing the supply of L-cysteine, the production of L-methionine was significantly increased .Molecular Structure Analysis

The molecular formula of L-Prolyl-L-prolyl-L-methionine is C15H25N3O4S . The L-Methionine, glycyl-L-prolyl- molecule contains a total of 41 bonds. There are 20 non-H bonds, 3 multiple bonds, 7 rotatable bonds, 3 double bonds, 1 five-membered ring .Chemical Reactions Analysis

Proline analogues have been proven to be valuable reagents for studying cellular metabolism and the regulation of macromolecule synthesis in both prokaryotic and eukaryotic cells . Some amino acid analogues are known to induce a transient stress response in cells, comparable with that of heat shock stress .Physical And Chemical Properties Analysis

L-Proline is a small (115.13 g/mol), cyclic, non-polar, non-toxic, odorless, sweet-tasting imino acid, with unique physicochemical properties . The crystallized complex of zinc methionine had better solubility in water compared to the synthesized analog .Wissenschaftliche Forschungsanwendungen

Role in Prolyl Oligopeptidases

Pro-Met plays a significant role in the functioning of prolyl oligopeptidases (POPs), which are of interest as pharmacological targets . Methionine residues in Pro-Met are crucial for substrate recognition in POPs . For instance, an S9 POP from Pleurotus eryngii showed altered substrate specificity following H2O2 treatment, with oxidation of Met203 on the non-catalytic β-propeller domain resulting in decreased activity toward non-aromatic aminoacyl-para-nitroanilides (pNAs) while maintaining its activity toward aromatic aminoacyl-pNAs .

Applications in Drug Design

Understanding the mechanism underlying S9 POP substrate recognition and uptake is essential for drug design . Pro-Met, being a key component in the functioning of POPs, can therefore be instrumental in the development of drugs targeting these enzymes .

Use in Fundamental Research

Pro-Met and other L-proline analogues have been proven to be valuable reagents for studying cellular metabolism and the regulation of macromolecule synthesis in both prokaryotic and eukaryotic cells . They induce a transient stress response in cells, comparable with that of heat shock stress .

Industrial Applications

Microorganisms that overproduce L-proline have been obtained by isolating mutants resistant to L-proline analogues . This makes Pro-Met and other L-proline analogues useful compounds for industrial purposes .

Tuning Biological Properties of Peptides

Pro-Met and other L-proline analogues are promising candidates for tuning the biological, pharmaceutical, or physicochemical properties of naturally occurring or de novo designed peptides .

Antitumor Activity

L-Prolyl-L-methionine and other L-proline analogues, which are potent inhibitors of cell growth, have been tested for their antitumor activity in tissue culture and in vivo .

Wirkmechanismus

Target of Action

H-PRO-MET-OH is a dipeptide containing proline and methionine . Its primary target is prolinase , an enzyme that breaks down proline-containing peptides .

Mode of Action

H-PRO-MET-OH serves as a substrate for prolinase . Prolinase catalyzes the hydrolysis of proline-containing peptides, and H-PRO-MET-OH fits into the active site of this enzyme, allowing it to be broken down .

Biochemical Pathways

The breakdown of H-PRO-MET-OH by prolinase is part of the broader protein degradation pathway . This pathway is crucial for maintaining cellular homeostasis by removing damaged or unnecessary proteins . Methionine, one of the components of H-PRO-MET-OH, can be oxidized to methionine sulfoxide, affecting protein structure and function .

Pharmacokinetics

Peptides generally have short elimination half-lives, which is desirable for closely regulating their endogenous levels . The absorption, distribution, metabolism, and excretion (ADME) properties of H-PRO-MET-OH would likely be influenced by factors such as its size, charge, and the presence of specific transporters .

Result of Action

The breakdown of H-PRO-MET-OH by prolinase contributes to the regulation of protein levels within the cell . Additionally, the oxidation of methionine can affect protein structure and function, potentially influencing cellular processes .

Action Environment

The action of H-PRO-MET-OH is likely influenced by various environmental factors. For instance, the pH of the environment could affect the activity of prolinase . Additionally, oxidative conditions can lead to the oxidation of methionine, which can affect the function of H-PRO-MET-OH .

Eigenschaften

IUPAC Name |

(2S)-4-methylsulfanyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O3S/c1-16-6-4-8(10(14)15)12-9(13)7-3-2-5-11-7/h7-8,11H,2-6H2,1H3,(H,12,13)(H,14,15)/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTWJTFBVRDGROD-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)NC(=O)C1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40428582 | |

| Record name | L-Prolyl-L-methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

52899-08-8 | |

| Record name | L-Prolyl-L-methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{[(2-Methyl-1,3-thiazol-4-yl)methyl]thio}acetic acid](/img/structure/B1277703.png)